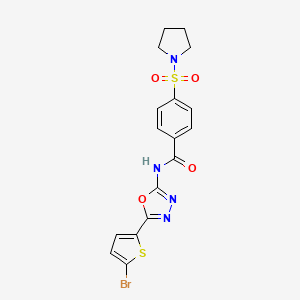![molecular formula C22H29N5O B2819598 2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097927-41-6](/img/structure/B2819598.png)
2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial Agents
This compound has shown potential as an antibacterial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has indicated that derivatives of similar compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria .
Antiviral Applications
The compound’s unique molecular framework makes it a candidate for antiviral research. It can inhibit viral replication by interfering with viral enzymes or proteins essential for the virus’s life cycle. Studies have demonstrated that similar compounds can reduce viral plaque formation, indicating their effectiveness in controlling viral infections .
Cancer Therapeutics
Due to its ability to modulate various cellular pathways, this compound is being explored for its anticancer properties. It can induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation. Research has shown that compounds with similar structures can selectively inhibit cancer cell growth while sparing normal cells .
Neuroprotective Agents
The compound’s potential neuroprotective effects are being investigated for treating neurodegenerative diseases. It can protect neurons from oxidative stress and apoptosis, which are common features of conditions like Alzheimer’s and Parkinson’s diseases. Studies have highlighted the neuroprotective properties of related compounds in preclinical models.
Anti-inflammatory Agents
This compound is also being studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. Research has shown that similar compounds can effectively reduce inflammation and improve symptoms in animal models.
Antimalarial Agents
The compound’s structure suggests it could be effective against malaria parasites. It can interfere with the parasite’s life cycle, reducing its ability to replicate and cause disease. Research has demonstrated that related compounds have potent antimalarial activity, providing a basis for further investigation.
These applications highlight the versatility and potential of 2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one in various fields of scientific research. Each application offers a promising avenue for developing new therapeutic agents and advancing our understanding of these complex biological processes.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Research on antibacterial activity Antiviral study Cancer therapeutics Neuroprotective agents Anti-inflammatory properties : Antioxidant properties : Antifungal applications : Antimalarial agents
Mécanisme D'action
Target of Action
Similar compounds, such as 2-morphilino-substituted pyrimidine derivatives, have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with pi3 kinase such as cancer, immune disorders, viral infection, and neurological disorders .
Mode of Action
It is known that similar compounds selectively and potently inhibit p97 atpase and GATA modulator , which are critical for various cellular processes.
Biochemical Pathways
Similar compounds have shown potent hypoglycemic activity , suggesting that they may affect glucose metabolism pathways.
Pharmacokinetics
The compound has been synthesized and characterized using various spectral techniques , which could provide insights into its potential bioavailability.
Result of Action
Similar compounds have shown to exhibit promising biological activity , suggesting that they may have significant effects at the molecular and cellular level.
Propriétés
IUPAC Name |
2-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c28-21-13-17-5-1-3-7-19(17)25-27(21)14-16-9-11-26(12-10-16)22-18-6-2-4-8-20(18)23-15-24-22/h13,15-16H,1-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWKOJBYDMSKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NC=NC5=C4CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

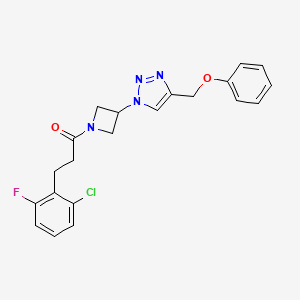
![Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2819516.png)
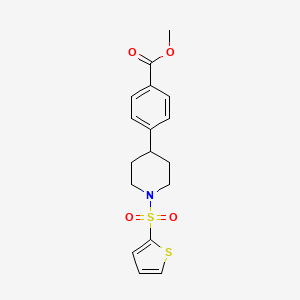
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2819518.png)
![methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2819519.png)
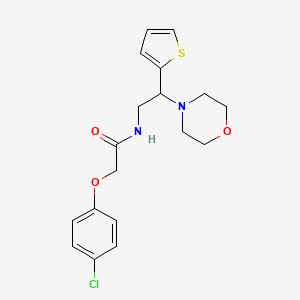
![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2819522.png)
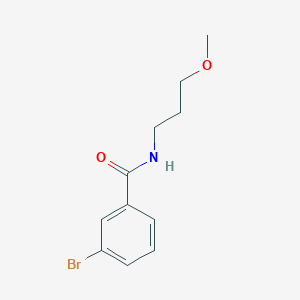
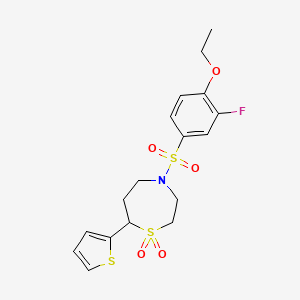

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2819528.png)
![2,4-difluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2819531.png)
![7-Oxa-1-thia-2-azaspiro[3.5]nonane 1,1-dioxide](/img/structure/B2819536.png)
